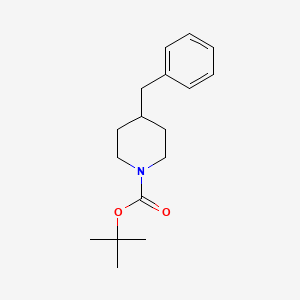

Tert-butyl 4-benzylpiperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-benzylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-benzylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHFKMWAUAXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Tert-butyl 4-benzylpiperidine-1-carboxylate

Technical Guide: Tert-butyl 4-benzylpiperidine-1-carboxylate

Executive Summary

Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 251107-37-6) is a critical intermediate in the synthesis of neuroactive pharmacophores. As a Boc-protected derivative of 4-benzylpiperidine, it serves as a controlled delivery system for the 4-benzylpiperidine scaffold—a privileged structure in medicinal chemistry known for its affinity to NMDA receptors (GluN2B subunit) , Sigma receptors , and Monoamine transporters .

This guide details the physicochemical profile, validated synthesis protocols, deprotection strategies, and downstream applications of this compound, designed for researchers optimizing lead compounds in neuropsychiatric drug discovery.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | tert-butyl 4-benzylpiperidine-1-carboxylate |

| CAS Number | 251107-37-6 |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Molecular Weight | 275.39 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~4.5 (High Lipophilicity) |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Synthesis & Production Strategies

The synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate generally follows two distinct logical pathways depending on the starting material availability and the need for aromatic substitution.

Pathway A: Direct Protection (Scalable Standard)

The most robust method involves the chemoselective protection of the secondary amine of commercially available 4-benzylpiperidine using Di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is thermodynamically favorable and high-yielding (>90%).[1]

Pathway B: De Novo Scaffold Construction (For Analogs)

For derivatives where the benzyl ring bears specific substituents (e.g., -F, -OMe) not available commercially, a Suzuki-Miyaura coupling strategy is employed.[1] This involves coupling a Boc-protected vinyl boronate with a benzyl bromide, followed by catalytic hydrogenation.

Figure 1: Dual synthetic pathways. Path A is preferred for the parent compound; Path B is essential for substituted benzyl analogs.[1]

Reactivity Profile & Deprotection Strategies

The utility of this compound lies in the orthogonality of the Boc group.[1] It remains stable under basic nucleophilic substitutions (e.g., alkylation of the benzyl ring) but cleaves quantitatively under acidic conditions.[1]

Deprotection Kinetics

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in 1,4-Dioxane.[1]

-

Mechanism: Protonation of the carbamate oxygen followed by E1 elimination of the tert-butyl cation (releasing isobutylene) and decarboxylation.[1]

-

Scavengers: For this specific substrate, cation scavengers (e.g., triethylsilane) are rarely needed unless the benzyl ring is highly electron-rich (e.g., methoxy-substituted), which could be susceptible to electrophilic attack by the tert-butyl cation.[1]

Applications in Medicinal Chemistry

The 4-benzylpiperidine core is a "privileged scaffold" found in several neuroactive agents.

-

NMDA Receptor Antagonists (GluN2B Selective):

-

The scaffold mimics the "tail" region of Ifenprodil .[1]

-

Mechanism: The benzyl group occupies a hydrophobic pocket in the GluN2B subunit, providing subtype selectivity over GluN2A.

-

-

Sigma Receptor Ligands:

-

N-substituted 4-benzylpiperidines show high affinity for σ1 and σ2 receptors, relevant in antipsychotic and neuroprotective research.

-

-

Dual AChE/MAO Inhibitors:

-

Used in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.[1]

-

Figure 2: Downstream applications in neuropharmacology.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Boc-Protection (Standard)

Use this protocol to generate the intermediate from commercial 4-benzylpiperidine.[1]

-

Setup: In a 250 mL round-bottom flask, dissolve 4-benzylpiperidine (1.75 g, 10.0 mmol) in Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) and cool the mixture to 0°C using an ice bath.

-

Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) dissolved in minimal DCM over 10 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The amine spot should disappear.[1]

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect ~2.6 g (95%) of a pale yellow oil. No column chromatography is usually required if reagents are pure.[1]

Protocol B: Deprotection (TFA Method)

Use this protocol to expose the amine for drug coupling.[1]

-

Dissolution: Dissolve Tert-butyl 4-benzylpiperidine-1-carboxylate (1.0 eq) in DCM (5 mL per mmol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

-

Digestion: Stir at RT for 1-2 hours. Evolution of CO₂ gas indicates reaction progress.[1]

-

Quenching: Concentrate the mixture to dryness.

-

Note: The residue is the TFA salt.[1] To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃.

-

Safety & Handling

-

Hazards: The compound is generally low toxicity but should be treated as an irritant (H315, H319).[1]

-

Reactivity: Avoid strong oxidizers.[1]

-

Storage: Store at 2-8°C. Stable for >12 months if kept dry.

References

-

Chemical Register . Tert-butyl 4-benzylpiperidine-1-carboxylate Suppliers & Data. Link[1]

-

Royal Society of Chemistry . Synthesis of Piperidine Derivatives via Suzuki Coupling. RSC Advances, 2014. Link

-

European Journal of Medicinal Chemistry . Benzylpiperidine derivatives as multi-target agents for Alzheimer's disease. 2024.[1][2] Link

-

PubChem . Compound Summary: Tert-butyl 4-benzylpiperidine-1-carboxylate.[3][4][5][6] Link[1]

-

BenchChem . Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 4-benzoyl-1H-indole-1-carboxylate,tert-Butyl 4-benzoyl-3,4-dihydroquinoxaline-1(2H)-carboxylate Suppliers & Manufacturers [chemicalregister.com]

- 4. 1172626-94-6|tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Tert-butyl 4-benzylpiperidine-1-carboxylate - C17H25NO2 | CSSB00000731705 [chem-space.com]

- 6. arctomsci.com [arctomsci.com]

Tert-butyl 4-benzylpiperidine-1-carboxylate CAS number and identifiers

Strategic Scaffold for Neuropharmacology and Medicinal Chemistry

Executive Summary

Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: 155184-43-9) serves as a critical lipophilic spacer and protected amine intermediate in modern drug discovery. Unlike simple piperidines, this scaffold provides a pre-defined spatial arrangement between a basic nitrogen center (upon deprotection) and a distal aromatic ring. This specific geometry is a "privileged structure" in neuropharmacology, forming the core pharmacophore for NMDA receptor antagonists (Ifenprodil congeners), Acetylcholinesterase (AChE) inhibitors (Donepezil analogs), and Sigma receptor ligands.

This guide details the physicochemical profile, synthesis, and strategic application of this compound, moving beyond basic datasheet parameters to provide actionable insights for the bench scientist.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Technical Specification |

| IUPAC Name | tert-butyl 4-(phenylmethyl)piperidine-1-carboxylate |

| Common Name | N-Boc-4-benzylpiperidine |

| CAS Number | 155184-43-9 |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Molecular Weight | 275.39 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

Structural Significance

The molecule features a tert-butoxycarbonyl (Boc) group protecting the secondary amine. This protection is strategic:

-

Lipophilicity Modulation: The Boc group increases logP, facilitating purification via normal-phase silica chromatography compared to the polar free amine.

-

Regiocontrol: It masks the nitrogen nucleophile, allowing chemoselective modifications of the benzyl ring (e.g., electrophilic aromatic substitution) or the piperidine backbone (e.g.,

-lithiation) without N-alkylation side reactions.

Synthetic Route & Mechanistic Insight

The synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate is typically achieved via the carbamoylation of 4-benzylpiperidine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the Boc-protection of 4-benzylpiperidine. The reaction is driven by the entropy increase from CO₂ release.

Detailed Experimental Protocol

Objective: Synthesis of 10g scale N-Boc-4-benzylpiperidine.

Reagents:

-

4-Benzylpiperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-benzylpiperidine (1.0 equiv) and DCM (concentration ~0.2 M).

-

Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C using an ice bath. Rationale: Although the reaction is not violently exothermic, cooling minimizes potential side reactions and controls the rate of CO₂ evolution.

-

Boc Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: 10% EtOAc in Hexanes). The starting material (polar amine) should disappear, replaced by a higher R_f spot (Boc-protected product).

-

Workup (Self-Validating Step):

-

Wash the organic layer with 1M HCl (2x). Why? This removes unreacted starting amine and TEA. The product is neutral and remains in the organic layer.

-

Wash with saturated NaHCO₃ (remove residual acid) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Usually obtained as a clean oil/solid. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Strategic Utility in Drug Discovery[8]

This scaffold is not merely a reagent; it is a structural template. The distance between the nitrogen and the phenyl ring (separated by the piperidine C4 and a methylene linker) creates a specific pharmacophore.

Therapeutic Applications Map

Figure 2: Strategic application map showing the divergence from the core scaffold to major therapeutic targets.

-

NMDA Receptor Antagonists: The 4-benzylpiperidine moiety mimics the geometry of Ifenprodil , a GluN2B-selective NMDA antagonist. The benzyl group occupies the hydrophobic pocket of the receptor [1].

-

Alzheimer's Therapeutics: In Donepezil analogs, the benzylpiperidine unit serves as the binding element for the catalytic anionic site (CAS) of Acetylcholinesterase, while the N-substituent extends to the peripheral anionic site (PAS) [2].

-

Sigma Receptors: The hydrophobic bulk of the benzyl group combined with the basic nitrogen (post-deprotection) satisfies the primary pharmacophore for Sigma-1 receptor affinity, relevant in neuropathic pain and depression research [3].

Analytics & Quality Control

To ensure the integrity of the intermediate before proceeding to high-value synthesis steps, the following analytical signatures must be verified.

1H NMR Interpretation (CDCl₃, 400 MHz)

- 7.30 – 7.15 (m, 5H): Aromatic protons (Benzyl group). Confirms the presence of the phenyl ring.[1]

-

4.10 (br d, 2H): Piperidine equatorial protons adjacent to Nitrogen (

-

2.65 (t, 2H): Piperidine axial protons adjacent to Nitrogen (

-

2.55 (d, 2H): Benzylic methylene protons (

- 1.65 (m, 1H): Methine proton at C4.

- 1.45 (s, 9H): Boc tert-butyl group. Integration must be 9:5 relative to aromatics.

Mass Spectrometry (ESI-MS)

-

Expected Mass: 275.39 Da.

-

Observed Ion:

is often weak due to Boc lability. Look for

References

-

Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link

-

Brewster, J. T., et al. (2020).[3] "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega.[3] Link

-

Contino, M., et al. (2000). "N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link[3]

-

Sigma-Aldrich. "Tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate Safety Data Sheet." (Reference for general Boc-piperidine handling). Link

Sources

A Senior Application Scientist's In-depth Guide to the Solubility of Tert-butyl 4-benzylpiperidine-1-carboxylate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-benzylpiperidine-1-carboxylate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: The Significance of Tert-butyl 4-benzylpiperidine-1-carboxylate in Medicinal Chemistry

Tert-butyl 4-benzylpiperidine-1-carboxylate is a vital building block in the synthesis of a wide array of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an indispensable tool for constructing complex molecular architectures. Furthermore, the 4-benzyl substituent provides a lipophilic handle and a site for further chemical modification.

A thorough understanding of the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection, guided by solubility data, can significantly impact reaction yields, crystallization efficiency, and the overall cost-effectiveness of a synthetic campaign.

Physicochemical Properties and Predicted Solubility Profile

While extensive, publicly available quantitative solubility data for tert-butyl 4-benzylpiperidine-1-carboxylate is limited, we can predict its solubility profile based on its structural features and by analogy to similar N-Boc protected piperidine derivatives.

Molecular Structure:

-

Molecular Formula: C₁₇H₂₅NO₂

-

Molecular Weight: 275.39 g/mol

-

Key Structural Features:

-

Tert-butyl (Boc) group: A bulky, non-polar group that increases lipophilicity.

-

Piperidine ring: A saturated heterocycle that can act as a hydrogen bond acceptor.

-

Benzyl group: A non-polar, aromatic group that significantly contributes to the molecule's lipophilicity.

-

The combination of the large, non-polar Boc and benzyl groups suggests that tert-butyl 4-benzylpiperidine-1-carboxylate will be readily soluble in a range of common organic solvents and poorly soluble in aqueous media.

Predicted Qualitative Solubility Data

The following table summarizes the expected solubility of tert-butyl 4-benzylpiperidine-1-carboxylate in various organic solvents based on the principles of "like dissolves like" and data from similar compounds.[1]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM) | Soluble | Apolar aprotic solvent, effective at solvating the non-polar regions of the molecule. |

| Chloroform | Soluble | Similar to DCM, a good solvent for non-polar to moderately polar compounds. | |

| Ethers | Diethyl Ether | Soluble | A non-polar aprotic solvent, suitable for dissolving lipophilic compounds. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent with good solvating power for a wide range of organic molecules. | |

| Alcohols | Methanol | Soluble | A polar protic solvent that can interact with the carbonyl oxygen of the Boc group. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity.[1][2] | |

| Esters | Ethyl Acetate | Soluble | A moderately polar aprotic solvent, commonly used in chromatography and extraction. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties. | |

| Hydrocarbons | Hexanes | Sparingly Soluble to Insoluble | Highly non-polar, may not effectively solvate the polar carbamate group. |

| Toluene | Soluble | An aromatic solvent that can engage in π-stacking with the benzyl group. | |

| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective hydration. |

Scientific Principles Governing Solubility

The solubility of tert-butyl 4-benzylpiperidine-1-carboxylate is governed by a balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a useful starting point for predicting solubility.[3]

-

Van der Waals Forces: The non-polar benzyl and tert-butyl groups interact with non-polar solvents like hexanes and toluene through these weak forces.

-

Dipole-Dipole Interactions: The polar carbamate group (-N-COO-) can engage in dipole-dipole interactions with polar aprotic solvents like dichloromethane and ethyl acetate.

-

Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, interacting with protic solvents like methanol and ethanol.[3]

The overall solubility is a result of the energetic favorability of solvent-solute interactions compared to solute-solute and solvent-solvent interactions. For dissolution to occur, the energy gained from the new solvent-solute interactions must overcome the energy of the crystal lattice of the solid solute and the cohesive forces of the solvent.

Experimental Determination of Solubility: A Step-by-Step Guide

For applications requiring precise solubility values, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of tert-butyl 4-benzylpiperidine-1-carboxylate.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound's general solubility characteristics.[4][5][6]

Materials:

-

Tert-butyl 4-benzylpiperidine-1-carboxylate

-

A selection of organic solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 25 mg of tert-butyl 4-benzylpiperidine-1-carboxylate to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration. If some solid remains, it is considered sparingly soluble or insoluble.

-

Heating: For compounds that are insoluble at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.[6]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

Tert-butyl 4-benzylpiperidine-1-carboxylate

-

Chosen organic solvent

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm PTFE)

-

Pre-weighed glass dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Procedure:

-

Preparation: To a vial, add a known volume of the solvent (e.g., 5.0 mL). Add an excess amount of tert-butyl 4-benzylpiperidine-1-carboxylate to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Allow the vial to stand at the constant temperature until the undissolved solid has settled. Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

Measurement: Accurately transfer a known volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed glass dish.

-

Drying and Calculation: Place the dish in a vacuum oven or desiccator to evaporate the solvent until a constant weight of the dried solute is achieved.

-

Let W₁ be the weight of the empty dish.

-

Let W₂ be the weight of the dish with the dry solute.

-

The mass of the dissolved solute is (W₂ - W₁).

-

Solubility can then be expressed in various units, such as g/mL or mg/mL.

-

Applications in Drug Development

A comprehensive understanding of the solubility of tert-butyl 4-benzylpiperidine-1-carboxylate is critical in several stages of drug development:

-

Reaction Optimization: Choosing a solvent in which the starting materials are soluble but the product may be less soluble can facilitate purification by crystallization.

-

Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is crucial for developing appropriate dosing vehicles.

Conclusion

Tert-butyl 4-benzylpiperidine-1-carboxylate is a lipophilic molecule with good predicted solubility in a wide range of common organic solvents and poor solubility in water. This guide provides a framework for understanding and predicting its solubility based on its molecular structure. For applications requiring precise solubility data, the provided experimental protocols offer robust and reliable methods for its determination. A thorough characterization of the solubility of this key intermediate will undoubtedly streamline synthetic processes and accelerate drug discovery efforts.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Benchchem. (n.d.). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

- ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.

- Fisher Scientific. (n.d.). (R)-3-(Boc-amino)piperidine, 97%.

- Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).

Sources

13C NMR Chemical Shifts for N-Boc-4-benzylpiperidine

[1]

Part 1: Core Directive

This technical guide provides a definitive structural analysis of N-Boc-4-benzylpiperidine (tert-butyl 4-benzylpiperidine-1-carboxylate), a critical intermediate in medicinal chemistry. The content is structured to support researchers in verifying compound integrity, resolving rotameric artifacts, and understanding the electronic environment of the piperidine scaffold.

Part 2: Scientific Integrity & Logic

Introduction & Structural Context

N-Boc-4-benzylpiperidine (CAS: 101555-62-8) serves as a protected scaffold for the synthesis of neuroactive agents and peptidomimetics. The molecule consists of three distinct magnetic environments:

-

The N-Boc Protecting Group: Characterized by a carbamate carbonyl and a labile tert-butyl moiety.

-

The Piperidine Ring: A saturated nitrogen heterocycle exhibiting chair conformation, subject to ring inversion and rotameric exchange.

-

The Benzyl Substituent: An aromatic reporter group attached at the C4 position.

Accurate assignment of the

Experimental Data: C NMR Chemical Shifts

The following data represents the consensus chemical shifts acquired in deuterochloroform (CDCl

Table 1:

| Carbon Environment | Assignment | Chemical Shift ( | Multiplicity/Note |

| Carbamate Carbonyl | C=O (Boc) | 155.0 | Quaternary, weak intensity. |

| Aromatic Ring | C-1' (Ipso) | 140.4 | Quaternary. |

| Aromatic Ring | C-3'/5' (Meta) | 129.3 | High intensity CH. |

| Aromatic Ring | C-2'/6' (Ortho) | 128.4 | High intensity CH. |

| Aromatic Ring | C-4' (Para) | 126.1 | CH. |

| Boc Quaternary | C-Me | 79.4 | Quaternary, often lower intensity than methyls. |

| Piperidine Ring | C-2 / C-6 | 44.1 | CH |

| Benzylic Methylene | Ar-C H | 43.3 | CH |

| Piperidine Ring | C-4 | 38.3 | CH, Methine. |

| Piperidine Ring | C-3 / C-5 | 32.1 | CH |

| Boc Methyls | C-Me | 28.6 | CH |

Note: Chemical shifts may vary by

Assignment Strategy & Mechanism

To rigorously validate the structure, one must understand the causality behind the shifts:

-

Deshielding of C2/C6 (44.1 ppm): The electronegative nitrogen atom pulls electron density, deshielding the alpha carbons. However, the N-Boc group's resonance (N lone pair delocalization into the carbonyl) reduces the electron density on the nitrogen compared to a free amine, slightly shielding these carbons relative to N-alkyl derivatives.

-

The Benzylic Methylene (43.3 ppm): This signal is distinct from the ring carbons. It can be distinguished from C2/C6 by DEPT-135 (both are negative/inverted) and HSQC (correlating to protons at ~2.55 ppm vs ~4.1/2.7 ppm for C2/C6).

-

Rotameric Broadening: The N-CO bond has partial double-bond character. At 25°C, the interconversion between syn and anti rotamers is intermediate on the NMR timescale. This typically causes the C2/C6 signal to broaden significantly or split into two peaks (e.g., ~43.8 and ~44.5 ppm). Protocol: Heating the sample to 50°C typically coalesces these signals into a sharp singlet.

Experimental Protocol

To ensure reproducibility and minimize artifacts:

-

Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl

(99.8% D). Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary). -

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker). -

Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow full relaxation of the carbonyl and quaternary carbons for accurate integration (if quantitative).

-

-

Processing: Apply an exponential window function (Line Broadening = 1.0 - 2.0 Hz) to improve the signal-to-noise ratio.

Troubleshooting: Common Artifacts

-

Missing Carbonyl Signal: The C=O signal at 155 ppm has a long T1 relaxation time and no NOE enhancement. If invisible, increase D1 to 5 seconds or increase the number of scans.

-

Extra Signals: If "shadow" peaks appear near the C2/C6 or C3/C5 regions, do not immediately assume impurities. These are likely rotamers. Confirm by Variable Temperature (VT) NMR.

Part 3: Visualization & Formatting

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the

Caption: Hierarchical assignment strategy for N-Boc-4-benzylpiperidine 13C NMR signals.

References

-

Royal Society of Chemistry (RSC) Advances . Practical Synthesis of Fragment. Retrieved from [Link]

-

National Institutes of Health (NIH) / PubMed Central . Photocatalytic α-alkylation of carbamates with vinyl azaarenes. Retrieved from [Link]

-

PubChem . tert-butyl 4-benzylpiperidine-1-carboxylate Compound Summary. Retrieved from [Link]

Thermodynamic Properties of N-Protected Benzylpiperidines

Executive Summary

N-protected benzylpiperidines are critical pharmacophores in medicinal chemistry, serving as structural backbones for acetylcholinesterase inhibitors (e.g., Donepezil) and psychoactive ligands. While their pharmacological profiles are well-documented, their thermodynamic properties —specifically enthalpy of formation (

This guide provides a rigorous framework for the thermodynamic characterization of these compounds. It synthesizes experimental data for the parent compound (4-benzylpiperidine) with theoretical group additivity models for N-protected derivatives (N-Boc, N-Acetyl). Furthermore, it details self-validating protocols for combustion calorimetry and differential scanning calorimetry (DSC) to ensure data integrity in drug development pipelines.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of benzylpiperidines is governed by the interplay between the flexible piperidine ring, the rigid benzyl moiety, and the electronic nature of the nitrogen protecting group.

Parent Compound: 4-Benzylpiperidine

The parent amine exhibits thermodynamic properties characteristic of secondary amines, with intermolecular hydrogen bonding significantly influencing its boiling point and enthalpy of vaporization.

Table 1: Thermodynamic Properties of 4-Benzylpiperidine

| Property | Symbol | Value | Unit | Source/Method |

| Molar Mass | 175.27 | g/mol | Calculated | |

| Physical State | - | Solid/Liquid | - | MP dependent |

| Melting Point | 279.0 - 280.0 | K | NIST / DSC [1] | |

| Boiling Point | 552.2 | K | NIST [1] | |

| Enthalpy of Vaporization | 74.2 ± 1.0 | kJ/mol | Calorimetry [2] | |

| Density | 0.997 | g/mL | @ 298 K [1] | |

| Refractive Index | 1.537 | - | Experimental [1] |

N-Protected Derivatives: Theoretical Estimations

Direct experimental data for N-protected derivatives is often proprietary. However, Benson Group Additivity (BGA) provides a robust method for estimating the Standard Molar Enthalpy of Formation (

Mechanism of Estimation:

The introduction of a protecting group replaces the

-

N-Acetyl-4-benzylpiperidine:

-

Modification: Loss of N-H bond; gain of Acetyl group (

). -

Thermodynamic Shift: Removal of H-bond donor capability lowers boiling point relative to molecular weight increase; however, the dipole moment increases.

-

Estimated

: -285.0 kJ/mol (Derived via BGA).

-

-

N-Boc-4-benzylpiperidine:

-

Modification: Formation of a carbamate (

-butyl-O-CO-N<). -

Stability Warning: Thermally unstable above 423 K (

). Decomposition is endothermic but entropically driven by gas evolution (Isobutene +

-

Methodological Framework

To obtain high-fidelity thermodynamic data, a multi-technique approach is required. The following workflow ensures that purity artifacts do not skew energetic measurements.

Figure 1: Sequential workflow for thermodynamic characterization. TGA precedes DSC to prevent sensor contamination from decomposition.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion (

Protocol:

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

-

Calibration: Indium (

, -

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Use an empty pan as reference.

-

Cycle:

-

Equilibrate at

. -

Ramp at

to

-

-

Analysis: Integrate the melting endotherm. Calculate purity (

) using:

Combustion Calorimetry

Objective: Measure the standard molar energy of combustion (

Protocol:

-

Instrument: Isoperibol static bomb calorimeter.

-

Combustion Aid: For solid N-protected derivatives, use a benzoic acid pellet as a primer if the compound is difficult to ignite.

-

Environment: Pressurize bomb to 3.04 MPa with high-purity Oxygen (

). -

Reaction:

-

Correction: Apply Washburn corrections for standard states (formation of nitric acid side-product).

-

Calculation:

Comparative Stability Analysis

The choice of protecting group drastically alters the thermodynamic landscape. The following diagram illustrates the stability hierarchy and decomposition pathways.

Figure 2: Thermal stability comparison. N-Acetyl derivatives retain the robust amide bond, while N-Boc derivatives are susceptible to thermal elimination.

Key Insights for Process Development:

-

N-Boc Risks: Avoid distillation of N-Boc-4-benzylpiperidine. Purification must be performed via crystallization or chromatography at temperatures

. -

N-Acetyl Robustness: These derivatives can often withstand vacuum distillation, making them superior for high-temperature processing streams.

-

Solubility: The lipophilicity introduced by the benzyl group, combined with the loss of H-bonding in N-protected forms, significantly reduces water solubility, necessitating organic solvent systems (e.g., Ethyl Acetate/Hexane) for purification.

References

-

National Institute of Standards and Technology (NIST). 4-Benzylpiperidine Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

Ribeiro da Silva, M.A.V., & Cabral, J.I.T. (2007).[1] Thermochemical properties of three piperidine derivatives. Journal of Thermal Analysis and Calorimetry, 90(3), 865-871.[1]

-

Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[2]

- Sabbah, R., et al. (1999). Reference materials for calorimetry and differential thermal analysis. Thermochimica Acta, 331(2), 93-204.

- Gundersen, L. L., et al. (2023). Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal.

Sources

Methodological & Application

Synthesis of Tert-butyl 4-benzylpiperidine-1-carboxylate from 4-benzylpiperidine

[1][2]

Abstract & Utility

This application note details the optimized protocol for synthesizing tert-butyl 4-benzylpiperidine-1-carboxylate via the protection of 4-benzylpiperidine with di-tert-butyl dicarbonate (

The resulting N-Boc protected amine is a critical intermediate in medicinal chemistry, particularly in the synthesis of neurotransmitter modulators (e.g., dual serotonin/norepinephrine reuptake inhibitors) and peptidomimetics.[1] The tert-butyl carbamate (Boc) group provides robust stability against basic and nucleophilic conditions while remaining orthogonally cleavable under acidic conditions (TFA or HCl/Dioxane), making it indispensable for multi-step synthesis.[1]

Chemical Reaction & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine ring attacks the carbonyl carbon of the di-tert-butyl dicarbonate.[1] This forms a tetrahedral intermediate which collapses to release tert-butyl carbonate; this leaving group subsequently decomposes into tert-butanol and carbon dioxide gas.[1]

Reaction Scheme

1Mechanistic Pathway (Visualization)[1][3]

Figure 1: Mechanistic flow of the N-Boc protection reaction showing nucleophilic attack and byproduct elimination.[1]

Safety & Handling (Critical)

Di-tert-butyl dicarbonate (

-

Inhalation Toxicity:

is classified as Fatal if Inhaled (Category 1/2).[1][2] It has high vapor pressure and can cause severe respiratory irritation.[1] All weighing and handling must occur inside a functioning fume hood. -

Physical State:

melts at 23°C. If solid, warm the bottle gently (water bath <30°C) to melt it.[1] Do not scrape solid -

Pressure Buildup: The reaction generates

gas.[1] Do not seal reaction vessels tightly; use a bubbler or a needle vent.[1]

Experimental Protocols

We present two protocols: Method A (Standard Organic Phase) for general lab-scale synthesis, and Method B (Biphasic) for scale-up or when using salt forms of the starting material.[1]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Density (g/mL) | Role |

| 4-Benzylpiperidine | 175.27 | 1.0 | 0.98 | Substrate |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 - 1.2 | 0.95 | Reagent |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (Method A) |

| NaOH (1M aq) | 40.00 | 2.0 | ~1.0 | Base (Method B)[1] |

| Dichloromethane (DCM) | - | Solvent | 1.33 | Solvent (Method A) |

Method A: Standard DCM/TEA Protocol (Recommended)[1]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

).[1] -

Dissolution: Add 4-benzylpiperidine (1.0 eq) and anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Add

(1.1 eq) dropwise (either neat as a liquid or dissolved in minimal DCM). -

Reaction: Remove ice bath after 30 minutes and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin (SM turns red/purple) or visualize with UV (Product and SM are UV active due to benzyl group).[1]

-

Target: Disappearance of the baseline amine spot.

-

Method B: Biphasic Schotten-Baumann Conditions (Green/Scale-up)[1]

-

Setup: In a flask, dissolve 4-benzylpiperidine in Dioxane or THF .

-

Base Addition: Add 1M NaOH solution (2.0 eq).

-

Reagent Addition: Add

(1.2 eq) in one portion at 0°C. -

Reaction: Stir vigorously at RT overnight. The biphasic nature requires efficient stirring.

-

Workup: Evaporate organic solvent, dilute with water, and extract with Ethyl Acetate (EtOAc).[1]

Workup and Purification Workflow

The lipophilic nature of the benzyl group facilitates easy separation from inorganic salts, but removal of excess

Figure 2: Purification workflow emphasizing the acid wash step to remove unreacted starting material.[1]

Detailed Steps:

-

Acid Wash (Crucial): Wash the organic layer with cold 0.5M HCl or 5%

.[1]-

Why? This protonates any unreacted 4-benzylpiperidine, forcing it into the aqueous layer. The N-Boc product is not basic and remains in the organic layer.

-

Caution: Do not use strong acid or heat, as this may prematurely cleave the Boc group.

-

-

Neutralization: Wash with saturated

to remove acidic residues and phenolic byproducts (if any).[1] -

Drying: Dry over anhydrous

or -

Chromatography: If high purity is required, purify via silica gel chromatography.

Analytical Validation

Ensure the structure is confirmed using Proton NMR. The loss of the NH signal and appearance of the tert-butyl singlet are diagnostic.

Expected Data

-

Physical State: Colorless to pale yellow oil or low-melting solid.[1]

-

1H NMR (400 MHz,

):

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Volatility of amine | Ensure amine is not lost during |

| Viscous Oil | Residual | Treat crude with N,N-dimethylethylenediamine (0.1 eq) to scavenge excess |

| Product Solidifies | High Purity | This is good.[1] Recrystallize from minimal cold hexanes if necessary. |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [1]

-

Sigma-Aldrich. 4-Benzylpiperidine Product Specification and MSDS.

-

Common Organic Chemistry. Boc Protection Mechanism and Protocols.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31738 (4-Benzylpiperidine). [1]

Application Notes & Protocols: The Strategic Utility of Tert-butyl 4-benzylpiperidine-1-carboxylate in Modern Pharmaceutical Development

Abstract

Tert-butyl 4-benzylpiperidine-1-carboxylate is a pivotal intermediate in medicinal chemistry, valued for its unique structural features that combine a piperidine core with a benzyl substituent. The piperidine ring is a common motif in centrally active agents, and its strategic protection with a tert-Butoxycarbonyl (Boc) group allows for precise chemical manipulations. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile building block. We will detail robust protocols for its preparation and subsequent transformations, and showcase its role in the synthesis of advanced pharmaceutical agents, including CCR5 receptor antagonists and dual-action opioid receptor ligands.

Physicochemical Properties & Structure

Understanding the fundamental properties of Tert-butyl 4-benzylpiperidine-1-carboxylate is crucial for its effective use in synthesis. The molecule's structure features a lipophilic Boc-protected piperidine ring, which enhances solubility in common organic solvents, and a benzyl group that can be further functionalized or serve as a key pharmacophoric element.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(phenylmethyl)piperidine-1-carboxylate | N/A |

| Molecular Formula | C₁₇H₂₅NO₂ | [1] |

| Molar Mass | 275.39 g/mol | [1] |

| CAS Number | 182223-54-7 | [2][3][4] |

| Appearance | White to off-white solid or oil | [1][5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5] |

The Role in Drug Discovery: A Strategic Workflow

The primary utility of this intermediate is to introduce the 4-benzylpiperidine scaffold into a target molecule. The Boc protecting group is central to this strategy, as it deactivates the nucleophilicity of the piperidine nitrogen, allowing other reactions to occur. Following the necessary modifications, the Boc group is easily removed under acidic conditions to reveal the secondary amine, which can then participate in subsequent coupling or alkylation reactions.

Core Synthetic Protocol: Preparation of Tert-butyl 4-benzylpiperidine-1-carboxylate

The most direct method for synthesizing the title compound is the N-Boc protection of commercially available 4-benzylpiperidine. The Boc group is introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Protocol: N-Boc Protection of 4-Benzylpiperidine

-

Rationale: This protocol utilizes (Boc)₂O to protect the secondary amine of 4-benzylpiperidine. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.[6]

-

Materials:

-

4-Benzylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

Dissolve 4-benzylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (1.5 eq) to the solution and stir.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture at room temperature.

-

Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

The resulting crude product, Tert-butyl 4-benzylpiperidine-1-carboxylate, is often of sufficient purity for subsequent steps but can be further purified by flash column chromatography if necessary.

-

Key Synthetic Transformations

Protocol 1: Boc-Group Deprotection

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for further functionalization. This is reliably achieved under strong acidic conditions.

-

Rationale: The Boc group is designed to be labile to acid.[9] Trifluoroacetic acid (TFA) is highly effective as it cleaves the tert-butyl ester via an E1-like mechanism, generating volatile byproducts (isobutylene and CO₂), which simplifies the work-up procedure.[7]

-

Materials:

-

Tert-butyl 4-benzylpiperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-benzylpiperidine.

-

Application Spotlight: Synthesis of a CCR5 Antagonist Precursor

The 4-benzylpiperidine moiety is a key component in several C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV-1. TAK-220 is a potent CCR5 antagonist where this scaffold is present.[10] The synthesis involves coupling the deprotected 4-benzylpiperidine with other fragments.

Protocol: N-Alkylation for CCR5 Antagonist Precursor

-

Rationale: This protocol demonstrates the use of the deprotected 4-(4-carbamoylbenzyl)piperidine as a nucleophile in an Sₙ2 reaction. A base is required to ensure the piperidine nitrogen is in its free base form for optimal reactivity.

-

Procedure (Illustrative):

-

The deprotected 4-(4-carbamoylbenzyl)piperidine (1.0 eq) is dissolved in a polar aprotic solvent like DMF.

-

A suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) is added.

-

The electrophilic coupling partner, for example, an N-(3-bromopropyl) derivative of the second half of the molecule (1.1 eq), is added to the mixture.

-

The reaction is heated (e.g., to 60-80°C) and stirred for several hours until completion, as monitored by LC-MS.

-

Work-up typically involves dilution with water, extraction with an organic solvent like ethyl acetate, washing of the organic phase, drying, and purification by column chromatography to yield the advanced intermediate.

-

Application Spotlight: Synthesis of Dual μ-Opioid/σ1 Receptor Ligands

The benzylpiperidine scaffold is also explored for developing novel analgesics. Dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have shown promise for potent pain relief with reduced side effects.[11]

-

Significance: In this context, the 4-benzylpiperidine core acts as a scaffold. The piperidine nitrogen is typically functionalized with a group that interacts with the MOR, while the benzyl portion can be modified to tune binding at the σ1R. A recent study described a series of derivatives where the deprotected 4-benzylpiperidine was reacted with various substituted benzaldehydes under reductive amination conditions.[11]

-

Protocol: Reductive Amination

-

To a solution of deprotected 4-benzylpiperidine (1.0 eq) in a solvent like dichloroethane (DCE) or methanol, add a substituted benzaldehyde (1.0 eq) and a mild acid catalyst like acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with DCM, dry the combined organic layers, and purify via chromatography to obtain the desired N-aralkyl-4-benzylpiperidine derivative.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this chemical and any associated reagents.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Reagents: Be particularly cautious when working with strong acids like TFA and reactive hydrides used in reductive amination. Follow all institutional safety guidelines.

Conclusion

Tert-butyl 4-benzylpiperidine-1-carboxylate is more than a simple building block; it is a strategic tool that enables complex and convergent synthetic strategies in drug discovery. Its robust Boc protection allows for precise control over the reactivity of the piperidine nitrogen, a feature essential for constructing elaborate molecules targeting a wide range of biological systems, from viral entry proteins like CCR5 to CNS targets like opioid receptors.[10][12] The protocols and applications detailed herein underscore its versatility and established importance in the modern medicinal chemistry toolkit.

References

-

Chem-Impex. 4-Benzylpiperidine.

-

Li, J. J. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.

-

Wikipedia. 4-Benzylpiperidine.

-

Miller, S. P. et al. (2014). Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate. Google Patents.

-

Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.

-

Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. (2023). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).

-

ChemicalBook. 4-Cbz-Aminopiperidine | 182223-54-7.

-

Pharmalego. benzyl N-(piperidin-4-yl)carbamate.

-

Costantino, L. et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.

-

Google Patents. (2000). 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists.

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.

-

Local Pharma Guide. CAS NO. 182223-54-7 | 4-Cbz-Aminopiperidine.

-

Ambeed.com. 182223-54-7 | 4-Cbz-Aminopiperidine.

-

Royal Society of Chemistry. Practical Synthesis of Fragment - Supporting Information.

-

Sigma-Aldrich. 4-Cbz-Aminopiperidine | 182223-54-7.

-

Eathiraj, S. et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.

-

Di Stefano, M. et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry.

-

Baba, M. et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

-

Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

-

Hebei Bozai Chemical Co., Ltd. Boc Protected Compounds.

-

Royal Society of Chemistry. Experimental Procedure.

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

-

Paudel, S. et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.

-

Wang, Y. et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Cbz-Aminopiperidine | 182223-54-7 [chemicalbook.com]

- 3. CAS:182223-54-7 | C13H18N2O2 | benzyl N-(piperidin-4-yl)carbamate | Pharmalego [pharmalego.com]

- 4. CAS NO. 182223-54-7 | 4-Cbz-Aminopiperidine | C13H18N2O2 [localpharmaguide.com]

- 5. 4-Cbz-Aminopiperidine | 182223-54-7 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protected Compounds [cn.bzchemicals.com]

- 10. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Reductive functionalization of Tert-butyl 4-benzylpiperidine-1-carboxylate

An in-depth guide to the reductive functionalization of tert-butyl 4-benzylpiperidine-1-carboxylate, offering researchers and drug development professionals a strategic overview and detailed protocols for creating novel chemical entities.

Strategic Overview: Transforming a Versatile Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] tert-Butyl 4-benzylpiperidine-1-carboxylate serves as a highly valuable and versatile starting material in drug discovery programs. Its structure combines a protected piperidine core with a benzyl substituent, which offers a unique handle for chemical modification. Reductive functionalization of the benzyl group, specifically the aromatic ring, unlocks a pathway to a variety of saturated and partially saturated carbocyclic derivatives, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to two primary methods for the reductive functionalization of this substrate: Catalytic Hydrogenation and Birch Reduction . We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and discuss the strategic considerations that guide the choice between them. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic goals.

Mechanistic Insights & Method Selection

The choice of reductive method dictates the final product and is a critical strategic decision. The primary transformations involve either the complete saturation of the aromatic ring to a cyclohexane or its partial reduction to a cyclohexadiene.

Catalytic Hydrogenation: The Path to Saturation

Catalytic hydrogenation is a robust and widely used method for the reduction of aromatic rings. The reaction proceeds by the addition of hydrogen (H₂) across the double bonds of the phenyl ring, mediated by a heterogeneous metal catalyst.[2]

Mechanism: The process involves the adsorption of the aromatic substrate and diatomic hydrogen onto the surface of a metal catalyst (e.g., Palladium, Platinum, Rhodium). On the catalyst surface, the H-H bond is cleaved, and atomic hydrogen is added stepwise to the aromatic ring until it is fully saturated.

Causality in Experimental Design:

-

Catalyst Choice: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it is often less effective for the reduction of robust aromatic rings like benzene under mild conditions.[2] Rhodium (Rh/C) and Ruthenium (Ru/C) on carbon, or Platinum oxide (PtO₂), are generally more active for arene hydrogenation and are preferred for this transformation.[2] Pearlman's catalyst (Pd(OH)₂/C) is also a powerful option, known for its high activity and for preventing hydrogenolysis in some cases.[3]

-

Reaction Conditions: Arene hydrogenation typically requires more forcing conditions than the reduction of simple alkenes or alkynes. Elevated hydrogen pressure (50-500 psi) and temperature (50-100 °C) are often necessary to achieve reasonable reaction rates.

-

Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used as they can help to maintain catalyst activity.

The expected product from this reaction is tert-butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate, a valuable scaffold for building aliphatic and spirocyclic compounds.

Birch Reduction: Accessing Partially Saturated Rings

The Birch reduction is a powerful dissolving metal reduction that converts arenes into 1,4-cyclohexadienes.[4][5][6] This transformation is invaluable as the resulting diene motif serves as a versatile functional handle for a wide range of subsequent chemical modifications.

Mechanism: The reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create a solution of solvated electrons.[6] The mechanism proceeds in a four-step cycle:

-

A solvated electron adds to the aromatic ring, forming a radical anion.[7]

-

The radical anion is protonated by an alcohol (e.g., tert-butanol) that is included as a proton source.[5][7]

-

A second solvated electron adds to the resulting radical, forming a cyclohexadienyl anion.

-

A final protonation by the alcohol yields the neutral 1,4-cyclohexadiene product.[7]

Causality in Experimental Design:

-

Reagents: The combination of an alkali metal (Na or Li), liquid ammonia (solvent, bp -33 °C), and a proton source (typically ethanol or tert-butanol) is crucial.[5] The alcohol is a sufficiently strong acid to protonate the radical anion intermediate but not so acidic as to quench the solvated electrons.[5]

-

Safety: This reaction requires specialized knowledge and equipment for handling pyrophoric alkali metals and condensing liquid ammonia safely.

-

Ammonia-Free Alternatives: Modern protocols have been developed using sodium dispersions in combination with a crown ether like 15-crown-5 in a non-polar solvent such as THF, which circumvents the need for liquid ammonia.[8]

This method yields tert-butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate, a product primed for further functionalization.

Logical Workflow: Choosing the Right Path

The decision between these two core methods depends on the desired synthetic outcome and the laboratory's capabilities.

Caption: Decision tree for selecting a reductive functionalization method.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: Catalytic Hydrogenation to tert-Butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate

This protocol is designed for the complete saturation of the benzyl group's aromatic ring.

Materials and Reagents

| Reagent/Material | Supplier | Grade | Quantity |

| tert-Butyl 4-benzylpiperidine-1-carboxylate | Commercial | >98% | 1.00 g (3.29 mmol) |

| Rhodium on Carbon (5 wt. %) | Commercial | - | 100 mg (10% w/w) |

| Ethanol (EtOH) | Commercial | Anhydrous | 20 mL |

| Hydrogen Gas (H₂) | Gas Cylinder | High Purity | 100 psi |

| Celite® 545 | Commercial | - | As needed |

| Hydrogenation Reactor (e.g., Parr Instrument) | - | - | - |

Step-by-Step Procedure

-

Reactor Preparation: Ensure the hydrogenation reactor vessel is clean and dry.

-

Charging the Reactor: To the reactor vessel, add tert-butyl 4-benzylpiperidine-1-carboxylate (1.00 g, 3.29 mmol) and ethanol (20 mL). Stir the mixture until the substrate is fully dissolved.

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Rhodium on Carbon catalyst (100 mg). Caution: Hydrogenation catalysts can be pyrophoric.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor to 100 psi with hydrogen gas. Heat the reaction mixture to 60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Birch Reduction to tert-Butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate

This protocol details the partial reduction of the aromatic ring. Extreme caution is required when working with liquid ammonia and sodium metal.

Materials and Reagents

| Reagent/Material | Supplier | Grade | Quantity |

| tert-Butyl 4-benzylpiperidine-1-carboxylate | Commercial | >98% | 1.00 g (3.29 mmol) |

| Sodium (Na) metal | Commercial | - | 303 mg (13.2 mmol) |

| Ammonia (NH₃), anhydrous | Gas Cylinder | - | ~30 mL |

| tert-Butanol | Commercial | Anhydrous | 1.0 mL (10.5 mmol) |

| Tetrahydrofuran (THF) | Commercial | Anhydrous | 15 mL |

| Ammonium Chloride (NH₄Cl) | Commercial | Saturated | As needed |

| Diethyl Ether (Et₂O) | Commercial | ACS Grade | As needed |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a septum. Ensure the entire apparatus is flame-dried under a stream of nitrogen.

-

Condensing Ammonia: Cool the condenser with a mixture of dry ice and acetone. Condense approximately 30 mL of anhydrous ammonia gas into the flask. The flask itself should be cooled in a dry ice/acetone bath.

-

Substrate Addition: In a separate flask, dissolve tert-butyl 4-benzylpiperidine-1-carboxylate (1.00 g, 3.29 mmol) and tert-butanol (1.0 mL) in anhydrous THF (15 mL). Add this solution dropwise to the liquid ammonia at -78 °C.

-

Sodium Addition: Cut the sodium metal into small pieces under mineral oil, wash with hexanes, and dry briefly. Carefully add the small pieces of sodium to the reaction mixture at -78 °C. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.

-

Reaction: Stir the deep blue solution at -78 °C for 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears. Caution: This can be a vigorous process.

-

Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data Summary

| Feature | Catalytic Hydrogenation | Birch Reduction |

| Primary Product | tert-Butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate | tert-Butyl 4-(cyclohexa-1,4-dien-1-ylmethyl)piperidine-1-carboxylate |

| Typical Yield | >90% | 60-80% |

| Key Reagents | H₂, Rh/C (or other active metal catalyst) | Na (or Li), liquid NH₃, t-BuOH |

| Conditions | 60 °C, 100 psi | -78 °C, atmospheric pressure |

| Pros | High yield, clean reaction, scalable, safer reagents | Creates a functional diene, unique product structure |

| Cons | Requires specialized high-pressure equipment | Hazardous reagents, cryogenic temperatures, lower yields |

Expanding Synthetic Utility: Further Functionalization

The products of these reductive processes are not endpoints but rather new starting points for further chemical exploration.

Caption: Workflow for subsequent functionalization of reduction products.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on both reduction products can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the secondary amine.[3]

-

N-Functionalization: The resulting free piperidine is a nucleophile that can undergo a vast array of reactions, including reductive amination, acylation, and alkylation, to install diverse substituents on the nitrogen atom.[9][10]

-

Diene Chemistry: The 1,4-diene from the Birch reduction is particularly useful. It can undergo selective epoxidation, dihydroxylation, or participate in cycloaddition reactions like the Diels-Alder reaction to build molecular complexity rapidly.

Troubleshooting and Expert Insights

-

Q: My catalytic hydrogenation is slow or has stalled. What should I check?

-

A: First, ensure your hydrogen supply is not depleted. Second, catalyst poisoning may have occurred; ensure all reagents and solvents are high purity. The catalyst itself may be old or inactive; try a fresh batch. Finally, consider increasing the catalyst loading, temperature, or pressure, as arene reductions can be sluggish.

-

-

Q: The Birch reduction did not turn blue or the color faded immediately. Why?

-

A: This indicates the solvated electrons are being quenched as soon as they form. The most common culprit is a wet reagent or solvent (especially the THF or tert-butanol) or a leak in the apparatus allowing moisture from the air to enter. Ensure all glassware is rigorously dried and all reagents are anhydrous.

-

-

Q: Is the Boc protecting group stable under these reductive conditions?

-

A: The Boc group is generally stable under the neutral conditions of catalytic hydrogenation and the basic conditions of the Birch reduction.[3] However, if an acidic solvent like acetic acid is used in hydrogenation, cleavage of the Boc group may occur.[3] Always monitor reactions by TLC or LC-MS to check the integrity of all functional groups.

-

References

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Technical Support Center: Catalyst Selection for Hydrogen

- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.

- Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Preprints.org.

- (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions.

- Hydrogenation C

- Technical Support Center: N-Debenzylation of Piperidine Intermedi

- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.

- Birch Reduction of Arom

- Birch Reduction Reaction | Mechanism, Examples and Applic

- Birch reduction. Wikipedia.

Sources

- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. drpress.org [drpress.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-benzylpiperidine-1-carboxylate in peptidomimetic synthesis

Application Note: Tert-butyl 4-benzylpiperidine-1-carboxylate in Peptidomimetic Synthesis

Executive Summary

Tert-butyl 4-benzylpiperidine-1-carboxylate (CAS: N/A for specific protected form, often custom synthesized; Free amine CAS: 31252-42-3) is a critical building block in the synthesis of non-peptide peptidomimetics.[1] By providing a conformationally restricted piperidine ring substituted with a benzyl group, it effectively mimics the side chain of Phenylalanine (Phe) or Tyrosine (Tyr) while imposing specific steric constraints that stabilize active conformations.

This guide details the protocols for utilizing this scaffold to generate Aspartyl Protease Inhibitors (e.g., BACE1, Renin) , NMDA Receptor Modulators (Ifenprodil analogs) , and GPCR Ligands .

Scientific Rationale & Pharmacophore Mapping

The "Phenylalanine Mimic" Hypothesis

In native peptides, the Phenylalanine side chain (benzyl group) often drives hydrophobic collapse or fits into deep hydrophobic pockets (e.g., S1/S1' subsites of proteases). However, the flexible ethylamine backbone of Phe is susceptible to proteolysis and conformational entropy.

4-Benzylpiperidine solves this by:

-

Rigidification: The piperidine ring locks the N-C

-C -

Bioisosterism: The 4-benzyl group spatially overlaps with the Phe side chain, while the piperidine nitrogen serves as a proton acceptor/donor mimic for the peptide bond nitrogen.

Pathway Visualization: Pharmacophore Overlay

The following diagram illustrates how the 4-benzylpiperidine scaffold maps onto a standard phenylalanine residue within a peptide chain.

Caption: Pharmacophore mapping showing the bioisosteric relationship between the flexible Phenylalanine residue and the rigid 4-benzylpiperidine scaffold.

Chemical Profile & Stability

| Property | Specification | Notes |

| Molecular Formula | C17H25NO2 | Boc-protected form |

| Molecular Weight | ~275.39 g/mol | |

| Solubility | DCM, THF, EtOAc, DMF | Insoluble in water |

| Stability | Stable at RT | Acid-labile (Boc group) |

| Hazards | Irritant | Free amine is a monoamine releaser |

Experimental Protocols

Protocol A: N-Boc Deprotection (Activation)

Objective: To remove the tert-butoxycarbonyl protecting group, exposing the secondary amine for coupling.

Reagents:

-

Trifluoroacetic acid (TFA) (Sequencing grade)[2]

-

Dichloromethane (DCM) (Anhydrous)

-

N,N-Diisopropylethylamine (DIPEA) (for neutralization)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of Tert-butyl 4-benzylpiperidine-1-carboxylate in DCM (concentration ~0.1 M).

-

Acidolysis: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM).

-

Expert Insight: Do not use neat TFA. The exotherm can degrade the benzyl-piperidine linkage or cause side reactions on the aromatic ring.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (System: 10% MeOH/DCM; Stain: Ninhydrin - look for free amine spot).[1]

-

Work-up (Volatile Removal): Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Self-Validating Step: The residue should be a thick oil or solid (TFA salt). If it smells strongly of vinegar, residual acid remains.

-

-

Neutralization (In situ): Redissolve the TFA salt in DMF/DCM prior to the next coupling step and add DIPEA (3-5 equivalents) until pH > 8 (check with wet pH paper).

Protocol B: Peptidomimetic Coupling (Ligation)

Objective: To attach the 4-benzylpiperidine scaffold to a carboxylic acid core (e.g., an amino acid or a peptidomimetic central core).

Reagents:

-